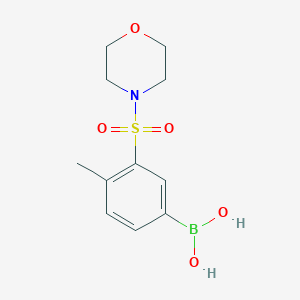

4-Methyl-3-(morpholinosulfonyl)phenylboronic acid

Descripción general

Descripción

4-Methyl-3-(morpholinosulfonyl)phenylboronic acid is a chemical compound with the molecular formula C11H16BNO5S . It is a boronic acid derivative, which are compounds containing a boronic acid or boronic acid ester functional group . Boronic acids are mild Lewis acids which are generally stable and easy to handle, making them important to organic synthesis .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

4-Methyl-3-(morpholinosulfonyl)phenylboronic acid is involved in complex chemical reactions and synthesis processes, contributing to the development of various compounds with potential applications in scientific research. For example, the reaction of o-formylphenylboronic acid with morpholine forms 1,3-dihydro-1-hydroxy-3-morpholin-4-yl-2,1-benzoxaborole, showcasing the compound's role in generating new chemical entities with unique structures and properties (Sporzyński et al., 2005).

Antitumor and Antiproliferative Activities

The compound has shown promise in experimental oncology, particularly in the synthesis of derivatives exhibiting antiproliferative and proapoptotic effects against cancer cells. A study evaluating the antiproliferative potential of simple phenylboronic acid and benzoxaborole derivatives, including this compound derivatives, found several compounds to be highly active antiproliferative agents. These compounds induced cell cycle arrest and apoptosis in A2780 ovarian cancer cells, highlighting their potential as novel anticancer agents (Psurski et al., 2018).

Catalytic and Biological Activities

In the realm of catalysis and biological activities, the compound and its derivatives have been explored for various applications. For instance, the depolymerization of cellulose in water catalyzed by phenylboronic acid derivatives, including those with morpholine substitutions, has been demonstrated, showcasing the potential of these compounds in facilitating the breakdown of cellulose into glucose at nearly neutral pH values (Levi et al., 2016). This indicates a potential application in the sustainable processing of biomass.

Additionally, modified phenylboronic acids, akin to this compound, have been employed in the detection of saccharides by reactive desorption electrospray ionization (DESI), improving sensitivity and selectivity in saccharide analysis, which could be beneficial in the analysis of biological samples (Zhang & Chen, 2010).

Safety and Hazards

Mecanismo De Acción

Target of Action

Boronic acids, in general, are known to be used as synthetic intermediates in organic synthesis . They are also used as inhibitors of serine protease and kinase enzymes, which increase the growth, progression, and metastasis of tumor cells .

Mode of Action

The mode of action of 4-Methyl-3-(morpholinosulfonyl)phenylboronic acid is likely related to its role in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction. The process involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction, in which this compound may participate, is a key biochemical pathway. This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

The pharmacokinetics of boronic acids are generally influenced by their relatively stable, readily prepared, and environmentally benign nature .

Result of Action

The result of the action of this compound is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of many inhibitors of serine proteases, which are known to increase the growth, progression, and metastasis of tumor cells .

Action Environment

The action, efficacy, and stability of this compound are influenced by various environmental factors. The success of the Suzuki–Miyaura cross-coupling reaction, in which this compound is involved, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

Propiedades

IUPAC Name |

(4-methyl-3-morpholin-4-ylsulfonylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BNO5S/c1-9-2-3-10(12(14)15)8-11(9)19(16,17)13-4-6-18-7-5-13/h2-3,8,14-15H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMDBVOKHZSYLFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C)S(=O)(=O)N2CCOCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BNO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[5-(Trifluoromethyl)-1,3-thiazol-2-yl]methanol](/img/structure/B1458524.png)

![6-chloro-1-methyl-5-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1458525.png)

![N-[1-(1-methyl-1H-pyrazol-5-yl)-2-oxopiperidin-3-yl]methanesulfonamide](/img/structure/B1458537.png)

![1-[4-(chloromethyl)-3-methylphenyl]-1H-imidazole hydrochloride](/img/structure/B1458540.png)